5-甲基-2-硝基苯酚

描述

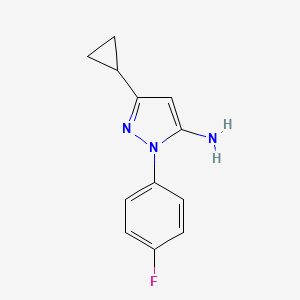

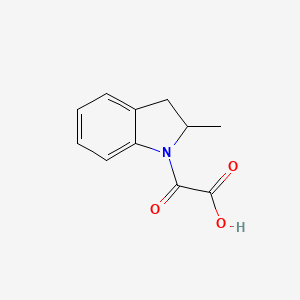

5-Methyl-2-nitrophenol, also known as 3-Hydroxy-4-nitrotoluene or 6-Nitro-m-cresol, is an organic compound with the molecular formula CH3C6H3(NO2)OH . It is a chlorination by-product of butamifos . It has been used in the synthesis of 3-methoxy-4-nitrotoluene and antifungal benzoxazine-3-4(H)-one derivatives .

Synthesis Analysis

5-Methyl-2-nitrophenol can be synthesized from ortho-aminotoluene through a series of reactions including becoming salt, nitrification, diazonium change, and hydrolytic process . It has also been used in the synthesis of 3-methoxy-4-nitrotoluene .Molecular Structure Analysis

The molecular structure of 5-Methyl-2-nitrophenol consists of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms . The molecular weight is 153.14 .Chemical Reactions Analysis

In terms of chemical reactions, photolysis frequencies measured for the methyl-2-nitrophenols suggest that photolysis rather than the reaction with OH radicals will be the dominant gas phase atmospheric loss process for methyl-2-nitrophenols .Physical and Chemical Properties Analysis

5-Methyl-2-nitrophenol is a solid at room temperature . It has a melting point of 53-56 °C .科学研究应用

大气浓度和排放

5-甲基-2-硝基苯酚已被研究其在大气化学中的作用。Morville等人(2006年)调查了其在城市、郊区和农村地区的大气浓度,表明其存在于不同环境中,并可能来源于交通排放(Morville, Scheyer, Mirabel, & Millet, 2006)。

光解和大气影响

Sangwan和Zhu(2018年)的研究探讨了甲基-2-硝基苯酚,包括5-甲基-2-硝基苯酚,在受污染的大气中的光解。他们研究了其吸收截面以及OH自由基和其他副产物的生成,这对于理解其环境影响至关重要(Sangwan & Zhu, 2018)。

厌氧降解在废水处理中的作用

Sreekanth等人(2009年)的研究集中在苯酚类化合物,包括5-甲基-2-硝基苯酚,在废水处理过程中的厌氧降解。这项研究有助于理解这些化合物在厌氧条件下如何被分解,这对于环境管理和污染控制至关重要(Sreekanth, Sivaramakrishna, Himabindu, & Anjaneyulu, 2009)。

用于环境安全的电化学传感

Adeosun、Asiri和Marwani(2020年)开发了一种用于检测2-硝基苯酚的电化学传感器,突出了电化学方法检测和监测环境中此类污染物存在的潜力(Adeosun, Asiri, & Marwani, 2020)。

在对流层化学中的作用

Chen、Wenger和Venables(2011年)研究了硝基苯酚,包括甲基取代变体如5-甲基-2-硝基苯酚,对其吸收特性和对对流层氧化能力的影响。他们的研究有助于理解这些化合物如何影响大气化学(Chen, Wenger, & Venables, 2011)。

电化学还原和络合物形成

Nematollahi和Gomar(2012年)关于5-甲基-2-硝基苯酚的电化学还原研究突出了其形成电化学合成络合物的潜力,这可能对各种科学应用产生影响(Nematollahi & Gomar, 2012)。

毒理学研究

Kamoshita等人(2010年)评估了5-甲基-2-硝基苯酚及其衍生物的致突变活性,为其毒理学特性和对人类健康和环境的潜在影响提供了见解(Kamoshita, Kosaka, Endo, Asami, & Aizawa, 2010)。

安全和危害

5-Methyl-2-nitrophenol is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, toxic if inhaled, may cause respiratory irritation, and harmful to aquatic life . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

生化分析

Biochemical Properties

5-Methyl-2-nitrophenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. It is known to interact with enzymes such as toluene dioxygenase, which catalyzes the oxidation of aromatic compounds. This interaction leads to the formation of nitrobenzyl alcohols and other derivatives . The compound’s nitro group is highly reactive, making it a substrate for various reductive and oxidative enzymes. These interactions are crucial for the compound’s role in metabolic pathways and its potential use in bioremediation processes.

Cellular Effects

5-Methyl-2-nitrophenol has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cellular enzymes can lead to the production of reactive oxygen species (ROS), which can affect cell function and viability . Additionally, 5-Methyl-2-nitrophenol has been observed to have phytotoxic properties, impacting plant cell metabolism and growth . These effects highlight the compound’s potential as a tool for studying cellular responses to oxidative stress and other environmental factors.

Molecular Mechanism

The molecular mechanism of 5-Methyl-2-nitrophenol involves its interaction with various biomolecules at the molecular level. The compound can bind to enzymes, leading to either inhibition or activation of their catalytic activities. For example, its interaction with toluene dioxygenase results in the oxidation of the methyl group, forming nitrobenzyl alcohols Additionally, the nitro group of 5-Methyl-2-nitrophenol can undergo reduction, leading to the formation of amino derivatives

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyl-2-nitrophenol can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade under specific environmental conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that 5-Methyl-2-nitrophenol can have lasting effects on cellular function, particularly in terms of its impact on gene expression and metabolic pathways . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of 5-Methyl-2-nitrophenol vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects . Studies have shown that high doses of 5-Methyl-2-nitrophenol can cause oxidative stress, leading to cellular damage and apoptosis . These dosage-dependent effects are crucial for understanding the compound’s safety profile and potential therapeutic applications.

Metabolic Pathways

5-Methyl-2-nitrophenol is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. The compound can be metabolized by enzymes such as toluene dioxygenase, leading to the formation of nitrobenzyl alcohols and other derivatives . These metabolic pathways are essential for the compound’s role in bioremediation and its potential use in environmental cleanup efforts.

Transport and Distribution

Within cells and tissues, 5-Methyl-2-nitrophenol is transported and distributed through various mechanisms. The compound can interact with transport proteins and binding proteins, which facilitate its movement across cellular membranes . Additionally, its distribution within tissues can be influenced by factors such as pH and the presence of other biomolecules . Understanding these transport and distribution mechanisms is important for studying the compound’s bioavailability and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 5-Methyl-2-nitrophenol can affect its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm or mitochondria, through targeting signals and post-translational modifications . These localization patterns are important for understanding the compound’s role in cellular processes and its potential impact on cell function.

属性

IUPAC Name |

5-methyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXUSSVLFOBRSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220261 | |

| Record name | 6-Nitro-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-38-9 | |

| Record name | 5-Methyl-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-m-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitro-m-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitro-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitro-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-NITRO-M-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0B5EO9752 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the atmospheric significance of 5-Methyl-2-nitrophenol?

A1: 5-Methyl-2-nitrophenol, along with other methyl-substituted 2-nitrophenols, is a significant component of "brown carbon" produced from biomass burning. [] These compounds can be directly emitted into the atmosphere or formed through the atmospheric oxidation of aromatic hydrocarbons. [] They are considered important due to their phytotoxic properties and their role in secondary organic aerosol formation. []

Q2: How does 5-Methyl-2-nitrophenol degrade in the atmosphere?

A2: Photolysis is the major gas-phase degradation pathway for 5-Methyl-2-nitrophenol in the atmosphere. [] Its photolysis can lead to the formation of hydroxyl radicals (OH), HONO, and NO2. [] Studies have shown that photolysis is a more dominant atmospheric loss process for 5-Methyl-2-nitrophenol than reaction with OH radicals. []

Q3: What is the OH radical quantum yield of 5-Methyl-2-nitrophenol photolysis?

A3: The OH quantum yield for 5-Methyl-2-nitrophenol photolysis has been determined at different wavelengths. At 308 nm, the yield is 0.078 ± 0.038, while at 351 nm, it is 0.042 ± 0.015. [] These values provide insights into the efficiency of OH radical production from 5-Methyl-2-nitrophenol photolysis in the atmosphere.

Q4: How does the structure of 5-Methyl-2-nitrophenol influence its reactivity with chlorine?

A4: While 5-Methyl-2-nitrophenol itself was not directly investigated in the cited studies, the chlorination of similar organophosphorus pesticides (OPs) provides insight. Research suggests that the reactivity of P=S type OPs with chlorine, leading to the formation of their corresponding oxons, is influenced by factors like pH and chlorine concentration. [] Specifically, the study found that amidate OPs, like butamifos, produced their respective hydrolysates (5-Methyl-2-nitrophenol in the case of butamifos) along with chlorinated derivatives of these hydrolysates upon chlorination. [] This suggests that the presence of specific functional groups in 5-Methyl-2-nitrophenol might influence its reactivity with chlorine and lead to the formation of various chlorinated products.

Q5: What is the molecular formula and weight of 5-Methyl-2-nitrophenol?

A5: The molecular formula of 5-Methyl-2-nitrophenol is C7H7NO3, and its molecular weight is 153.13 g/mol. []

Q6: Is there any spectroscopic data available for 5-Methyl-2-nitrophenol?

A6: While the provided abstracts do not contain specific spectroscopic data, one study utilized cavity ring-down spectroscopy to determine the absorption cross-sections of 5-Methyl-2-nitrophenol in the 295-400 nm region. [] This technique provides valuable information about the compound's light absorption properties, which are crucial for understanding its photolysis in the atmosphere.

Q7: What methods are used to analyze 5-Methyl-2-nitrophenol?

A7: Several analytical methods have been employed in the research involving 5-Methyl-2-nitrophenol. Gas chromatography-mass spectrometry (GC-MS) has been used to identify 5-Methyl-2-nitrophenol as a product in the atmospheric degradation of m-cresol. [] This technique is valuable for separating and identifying components in complex mixtures, making it suitable for analyzing atmospheric samples. Additionally, high-performance liquid chromatography (HPLC) has been used to quantify 5-Methyl-2-nitrophenol. [] HPLC is a versatile technique that allows for the separation and quantification of various compounds, including impurities, in a mixture.

Q8: What are the environmental concerns related to 5-Methyl-2-nitrophenol?

A8: While the provided research focuses on atmospheric implications, 5-Methyl-2-nitrophenol, as a nitrophenol, raises concerns regarding its environmental fate and potential toxicity. Nitrophenols, in general, are known to be harmful to aquatic life and can persist in the environment. [] Therefore, understanding the degradation pathways and potential environmental impact of 5-Methyl-2-nitrophenol is crucial for developing appropriate environmental protection strategies.

Q9: Has 5-Methyl-2-nitrophenol been investigated for potential applications in other fields?

A9: Yes, beyond its atmospheric relevance, 5-Methyl-2-nitrophenol has been explored in the context of medicinal chemistry. Specifically, it was used as a starting material in the synthesis of di-Mannich bases as potential antimalarial agents. [] This research highlights the potential of 5-Methyl-2-nitrophenol as a building block for synthesizing molecules with biological activity.

Q10: Are there computational studies related to 5-Methyl-2-nitrophenol?

A10: Yes, computational chemistry studies have been conducted on 5-Methyl-2-nitrophenol. One study used ab initio calculations, including MP, DFT, and G3 methods, to determine the standard molar enthalpy of formation of 5-Methyl-2-nitrophenol in the gaseous state. [] These computational approaches provide valuable insights into the thermodynamic properties of the molecule. Additionally, density functional theory (DFT) calculations have been used to evaluate the corrosion inhibition efficiency of 5-Methyl-2-nitrophenol. [] These studies demonstrate the applicability of computational methods in understanding the physicochemical properties and potential applications of 5-Methyl-2-nitrophenol.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid](/img/structure/B1361003.png)

![[{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid](/img/structure/B1361005.png)

![[{2-Oxo-2-[(2-thienylmethyl)amino]ethyl}(phenyl)-amino]acetic acid](/img/structure/B1361007.png)

![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361008.png)

![[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361010.png)

![[{2-[4-(4-Nitrophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1361011.png)

![Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate](/img/structure/B1361019.png)

![3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1361021.png)